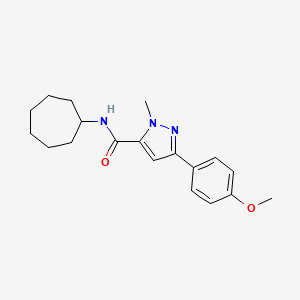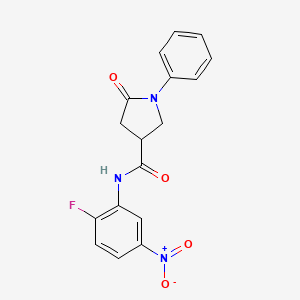![molecular formula C24H31NO6 B11016581 trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-2-oxo-2H-chromen-7-yl, which is then reacted with 2-bromo-propanoic acid to form 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.
Amidation: The propanoic acid derivative is then subjected to amidation with cyclohexanecarboxylic acid to form the intermediate compound.
Final Step: The intermediate is then reacted with formaldehyde and a suitable amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the butyl side chain.
Reduction: Alcohol derivatives of the coumarin ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new coumarin-based compounds with potential biological activities.
Biology:
- The compound is studied for its antimicrobial properties, showing significant inhibitory activity against various bacterial strains .
- It is also investigated for its potential anti-inflammatory and anticancer activities.
Medicine:
- The compound is explored for its anticoagulant properties, similar to other coumarin derivatives.
- It is being researched for its potential use in the treatment of viral infections, including HIV.
Industry:
- The compound is used in the development of new pharmaceuticals and agrochemicals.
- It is also employed in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in the coagulation pathway, similar to other coumarin derivatives.
Pathways Involved: It inhibits the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant effects.
相似化合物的比较
Warfarin: A well-known anticoagulant that also inhibits vitamin K-dependent clotting factors.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
4-hydroxycoumarin: A precursor to many anticoagulant drugs.
Uniqueness:
- The presence of the butyl side chain and the specific substitution pattern on the coumarin ring make trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid unique.
- Its potential applications in various fields, including antimicrobial and anticancer research, set it apart from other coumarin derivatives.
属性
分子式 |
C24H31NO6 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(26)31-21-13-19(10-11-20(18)21)30-15(2)23(27)25-14-16-6-8-17(9-7-16)24(28)29/h10-13,15-17H,3-9,14H2,1-2H3,(H,25,27)(H,28,29) |
InChI 键 |
YXDXKAPCDRCRNK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B11016504.png)

![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016520.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)
![4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016547.png)

![6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B11016555.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11016561.png)
![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016566.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B11016567.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016569.png)
